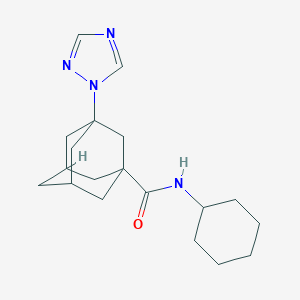![molecular formula C24H28BrN3O2 B259502 (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone, also known as BB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BB-1 belongs to the class of piperazine derivatives and has been synthesized using various methods.
Wirkmechanismus
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the brain and body. The exact mechanism of action of (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone is not fully understood, but it is believed to act primarily on the D2 receptor subtype.
Biochemical and Physiological Effects:
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been shown to have various biochemical and physiological effects, including an increase in dopamine release, changes in neurotransmitter levels, and alterations in brain activity. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has several advantages for use in lab experiments, including its high affinity for dopamine receptors, its potential therapeutic applications, and its ability to act as a diagnostic tool for detecting dopamine receptor abnormalities. However, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone, including its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, further research is needed to fully understand its mechanism of action and potential neuroprotective effects. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone could also be studied for its potential use as a diagnostic tool for detecting dopamine receptor abnormalities in various neurological disorders. Overall, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has significant potential for further research and development in the field of neuroscience and pharmacology.
Synthesemethoden
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone can be synthesized using various methods, including the reaction of 1-(4-bromobenzoyl)piperidin-4-ylamine with benzylpiperazine, followed by the addition of 4-methoxybenzoyl chloride and sodium hydride. Another method involves the reaction of 1-(4-bromobenzoyl)piperidin-4-ylamine with benzylpiperazine, followed by the addition of 4-methoxybenzoyl isocyanate. These methods have been optimized to yield (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone in high purity and yield.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been studied for its potential therapeutic applications, including its role as a dopamine receptor agonist. It has been shown to have a high affinity for dopamine receptors, particularly the D2 receptor subtype. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been investigated for its potential as a diagnostic tool for detecting dopamine receptor abnormalities.
Eigenschaften
Produktname |
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone |
|---|---|
Molekularformel |
C24H28BrN3O2 |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H28BrN3O2/c25-22-8-6-20(7-9-22)23(29)27-12-10-21(11-13-27)24(30)28-16-14-26(15-17-28)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2 |
InChI-Schlüssel |
LNAKPWZCKAPISA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)

![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)




![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)